molecular formula C8H11ClN4S B2882269 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2241128-77-6

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2882269
CAS No.: 2241128-77-6
M. Wt: 230.71
InChI Key: VXGLWRUUDJGCNW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazole, specifically 1,2,4-triazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It is present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of thiophene and 1,2,4-triazole derivatives can be analyzed using techniques like X-ray crystal structures and IR absorption spectra .


Chemical Reactions Analysis

Thiophene and triazole compounds can undergo a variety of chemical reactions. For example, thiophene can react with 3-acetylpyridine and thiourea to obtain pyrimidinthiol derivatives .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Studies

Researchers have been focused on synthesizing novel compounds with the thiophene and triazole moieties due to their promising properties. For instance, the synthesis of novel heterocycles through reactions involving thiophene derivatives and their structural characterization have been documented. These efforts aim to explore the structural basis for the activity of such compounds and to potentially develop new materials with desirable properties (Silva et al., 2014).

Antimicrobial Activity

The antibacterial activity of compounds containing the 1,2,4-triazole and thiophene groups has been investigated. Studies have demonstrated that some of these compounds exhibit significant activity against bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, highlighting their potential as antimicrobial agents (Tehranchian et al., 2005).

Antidepressant Activity

Research into the antidepressant properties of 1,2,4-triazole derivatives, including those with thiophene substituents, has been conducted. Synthesizing derivatives and evaluating their efficacy in models of depression has revealed potential antidepressant effects, suggesting a new avenue for the development of antidepressant medications (Radhika et al., 2011).

Luminescence and Materials Science

Thiophene-derivatized compounds, including those incorporating triazole rings, have been studied for their luminescent properties. Complexes with lanthanide ions such as Eu(III) and Tb(III) have been synthesized, demonstrating high luminescence. These findings open up potential applications in materials science, particularly in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Cancer Research

Compounds based on thiophene and triazole structures have also been explored for their anticancer activity. Specific derivatives have shown selectivity towards cancer cell lines, indicating their potential for further investigation as anticancer agents. The research focuses on understanding the mechanisms behind their antiproliferative effects and optimizing their activity (Haridevamuthu et al., 2023).

Future Directions

The synthesis and characterization of novel thiophene and triazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S.ClH/c1-5(9)7-10-8(12-11-7)6-3-2-4-13-6;/h2-5H,9H2,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGLWRUUDJGCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)C2=CC=CS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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